Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative with a complex structure. Key features include:
- Quinazoline-2,4-dione core: A heterocyclic scaffold associated with diverse biological activities, including kinase inhibition and receptor modulation.
- Substituents: A methyl carboxylate at position 7, enhancing solubility. A hexyl amide chain at position 6, contributing to hydrophobicity and membrane permeability. A 2-fluorophenylpiperazine moiety linked via a propylamino group, commonly found in central nervous system (CNS) and anticancer agents due to its affinity for neurotransmitter receptors .
Properties
Molecular Formula |
C29H36FN5O5 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39) |
InChI Key |
FLKYYRCOLVLREG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps and specialized reagents.
- Researchers would need to explore novel synthetic strategies or adapt existing methods to synthesize this compound.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate.
- Common reagents and conditions would depend on the desired transformations. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions with halogens (e.g., Cl₂, Br₂) or nucleophilic substitutions.
- Major products formed would vary based on the specific reactions applied.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including those similar to methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance, a related compound demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The structure of these compounds often allows for interactions with bacterial enzymes or cell membranes, leading to their effectiveness as antimicrobial agents.
Anticancer Potential
Quinazoline derivatives have been investigated for their anticancer properties. A study focusing on similar compounds found that they exhibited cytotoxic effects on cancer cell lines . The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. This compound may similarly exert anticancer effects through modulation of these pathways.
Central Nervous System (CNS) Applications
The piperazine moiety present in this compound suggests potential applications in CNS-related disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression . The presence of the 2-fluorophenyl group may enhance the lipophilicity and blood-brain barrier penetration of the compound.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of quinazoline derivatives indicates that modifications to the piperazine and quinazoline rings can significantly influence biological activity. For example, alterations in substituents can enhance selectivity towards specific biological targets or improve pharmacokinetic properties . Understanding these relationships is crucial for developing more effective therapeutic agents based on this compound.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A recent study synthesized several quinazoline derivatives and tested their antimicrobial efficacy using disc diffusion methods. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin . This suggests that this compound could be a candidate for further investigation in antimicrobial drug development.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is not readily available. Researchers would need to conduct studies to elucidate how this compound exerts its effects.
- Molecular targets and pathways involved remain speculative without experimental data.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
*Estimated based on substituent contributions.
Key Observations:
- Core Structure: The quinazoline core differentiates the target from pyridazinones () and quinolones (). Quinazolines are known for kinase inhibition (e.g., EGFR inhibitors), while pyridazinones and quinolones are linked to anticancer and antibacterial activities, respectively .
- Piperazine Moieties: All compounds incorporate piperazine, but the 2-fluorophenyl substitution in the target may enhance CNS penetration or receptor selectivity compared to unsubstituted piperazines in quinolones .
- Solubility: The methyl carboxylate in the target compound likely improves aqueous solubility relative to pyridazinones and imidazopyridines, which lack polar groups .
Pyridazinone Derivatives ():
- Anticancer Activity: Pyridazinones with piperazine substituents demonstrated cytotoxicity against cancer cell lines, possibly via topoisomerase inhibition or apoptosis induction . The target compound’s quinazoline core may offer alternative kinase targets (e.g., tyrosine kinases) with improved selectivity.
Quinolonecarboxylic Acids ():
- Antibacterial Action: Piperazine-substituted quinolones inhibit DNA gyrase in bacteria. The target’s structural divergence (quinazoline vs.
Imidazopyridines ():
- Structural Insights : While biological data are lacking, the nitrile and nitro groups in these compounds may confer electrophilic reactivity, contrasting with the target’s amide and carboxylate groups, which favor hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target’s methyl carboxylate and amide groups balance hydrophobicity, likely yielding a logP of ~2–3, suitable for oral bioavailability. In contrast, imidazopyridines (logP ~4–5) may suffer from poor absorption .
- Metabolic Stability : The 2-fluorophenyl group in the target could reduce oxidative metabolism compared to unfluorinated analogs, extending half-life .
Biological Activity
Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydroquinazoline core linked to a piperazine moiety and fluorophenyl group. The molecular formula is , with a molecular weight of 514.59 g/mol. Its structural complexity suggests multiple potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The piperazine ring enhances binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Enzyme Inhibition : The quinazoline moiety has been shown to inhibit specific kinases and enzymes related to cancer cell proliferation and survival.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially reducing cytokine release in macrophages.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Due to its structural similarities with known antidepressants, the compound may exhibit mood-enhancing properties through serotonin reuptake inhibition.
- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : The compound may protect neuronal cells from apoptosis under stress conditions by modulating Bcl-2 family proteins.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antidepressant Activity :
- A study involving rodent models showed that administration of the compound led to increased levels of serotonin in the brain, correlating with reduced anxiety-like behaviors. This suggests potential for development as an antidepressant agent.
-
Antitumor Activity :
- In vitro assays conducted on various human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2.
-
Neuroprotective Effects :
- Research utilizing neuronal cultures exposed to oxidative stress indicated that the compound effectively reduced markers of apoptosis and promoted cell survival. This effect is hypothesized to be mediated through antioxidant pathways.
-
Anti-inflammatory Properties :
- Studies on macrophage cultures demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha when stimulated with lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can intermediates be optimized?
The compound’s synthesis likely involves multi-step protocols, including:
- Piperazine coupling : Reacting 2-fluorophenylpiperazine derivatives with propylamine intermediates under reductive amination or carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the piperazine-propylamine linkage .
- Hexyl chain functionalization : Introducing the 6-oxohexyl group via alkylation or acylation reactions, ensuring proper protection/deprotection of reactive sites to avoid side products .
- Quinazoline-dione assembly : Cyclization of the tetrahydroquinazoline core using urea or carbamate precursors under acidic or thermal conditions . Optimization tip : Monitor reaction progress via TLC or LC-MS to isolate intermediates with ≥95% purity, as impurities in early stages propagate downstream .
Q. Which analytical techniques are most reliable for characterizing this compound?
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for mass confirmation. Adjust mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve polar impurities .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural motifs (e.g., piperazine protons at δ 2.5–3.5 ppm, quinazoline carbonyls at δ 160–170 ppm) .
- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the tetrahydroquinazoline ring and fluorophenyl orientation .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light for 1–4 weeks. Analyze degradation products via LC-MS to identify labile groups (e.g., ester hydrolysis, oxidation of the piperazine ring) .
- Long-term stability : Store lyophilized samples at –20°C in amber vials with desiccants. Periodic NMR and HPLC checks every 6 months to detect decomposition .
Advanced Research Questions
Q. How can contradictory solubility data across studies be resolved?
Conflicting solubility reports often arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline vs. amorphous forms, which exhibit different solubility profiles .
- Solvent polarity effects : Test solubility in DMSO, ethanol, and phosphate buffers (pH 1.2–7.4) to map polarity-dependent behavior. For example, the fluorophenyl group enhances lipophilicity, reducing aqueous solubility .
- Counterion selection : If synthesizing salts (e.g., hydrochloride), compare solubility with freebase forms using shake-flask methods .
Q. What strategies improve selectivity in biological assays targeting piperazine-linked receptors?
- Structural analogs : Synthesize derivatives with modified piperazine substituents (e.g., 4-methylpiperazine vs. 4-(2-fluorophenyl)piperazine) to assess binding affinity trends .
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-Spiperone for dopamine D₂ receptors) to quantify off-target interactions .
- Molecular docking : Model the compound’s interaction with receptor active sites (e.g., serotonin 5-HT₁A) using software like AutoDock Vina to prioritize high-affinity modifications .
Q. How can metabolic pathways of this compound be predicted prior to in vivo studies?
- In silico tools : Use MetaSite or GLORYx to predict Phase I/II metabolism. The ester group is prone to hydrolysis, while the piperazine ring may undergo N-dealkylation or oxidation .
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-HRMS; prioritize cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Quality-by-Design (QbD) : Apply DOE (design of experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) using software like MODDE. Validate with ≥3 independent batches .
- Bioactivity normalization : Express results as % efficacy relative to a reference standard (e.g., clozapine for antipsychotic assays) to control for potency fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
